3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Overview
Description
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core, which is a fused ring system, and a beta-alanine moiety, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID typically involves multiple steps. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of a catalyst . The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Quinoline N-oxide: An oxidized form with distinct chemical properties.
Uniqueness
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is unique due to its fused ring system and the presence of the beta-alanine moiety. This combination imparts specific chemical and biological properties that differentiate it from other quinoline derivatives .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-5-2-3-6-16(14)22-18-8-4-7-17(18)19-13-15(9-10-20(19)25-22)23(28)24-12-11-21(26)27/h2-7,9-10,13,17-18,22,25H,8,11-12H2,1H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIATWQRWNERTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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